tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Solid-form characterization Enantiomer identification Quality control

Chiral purity failures in multi-step API synthesis cause costly batch rejection. This (R)-enantiomer (CAS 215917-99-0) is a key intermediate for BMS-599626 (pan-HER inhibitor; HER1 IC50=20 nM, HER2 IC50=30 nM), enabling precise stereochemical control. • Enantiopure ≥99% ee; mp 118-122°C for orthogonal identity confirmation. • Crystalline solid for facile isolation and scale-up. • Direct starting material for (S)-configured morpholine APIs.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 215917-99-0
Cat. No. B017737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
CAS215917-99-0
Synonyms(3R)-3-(Hydroxymethyl)-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester;  _x000B_tert-Butyl (3R)-3-(Hydroxymethyl)morpholine-4-carboxylate;  _x000B_(R)-N-Boc-3-Hydroxymethylmorpholine; 
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CO
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyAIQSXVGBMCJQAG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Morpholine Building Block for HER-Targeted Synthesis


tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS 215917-99-0) is a chiral N-Boc-protected morpholine derivative bearing a single (R)-configured stereocenter at the C3 position and a reactive hydroxymethyl functional handle. This compound serves as a key intermediate in the synthesis of BMS-599626 (AC480), a clinical-stage pan-HER kinase inhibitor that selectively inhibits HER1 (EGFR) and HER2 (ErbB2) with IC50 values of 20 nM and 30 nM, respectively, while exhibiting >100-fold selectivity over VEGFR2, c-Kit, Lck, and MET [1]. As a protected chiral building block from the morpholine privileged scaffold class, it enables precise stereochemical control during multi-step pharmaceutical syntheses [2].

Stereochemistry-Driven Procurement for the (R)-Enantiomer


Stereochemical configuration at the morpholine C3 position directly determines the absolute configuration of downstream drug candidates. The final clinical molecule BMS-599626 incorporates an (S)-morpholin-3-ylmethyl ester moiety; the (R)-Boc intermediate (CAS 215917-99-0) and its (S)-counterpart (CAS 714971-28-5) are not interchangeable without altering the stereochemical outcome of the synthetic route [1]. Beyond configuration, the two enantiomers exhibit materially different physical properties: the (R)-enantiomer melts at 118–122°C while the (S)-enantiomer melts at 80°C, and their specific optical rotations are opposite in sign [2]. Substituting the racemate (CAS 473923-56-7) where enantiopure material is required introduces 50% of the undesired enantiomer, compromising reaction diastereoselectivity, complicating purification, and reducing overall process yield. Procurement without enantiomeric specification therefore risks project delays, failed QC release, and costly rework in GMP intermediate supply chains.

Quantitative Comparator Evidence


Melting Point as Enantiomer Identity Discriminator

The (R)-enantiomer (CAS 215917-99-0) exhibits a melting point of 118–122°C as a white to off-white crystalline powder, while the (S)-enantiomer (CAS 714971-28-5) melts sharply at 80°C [1]. This ~40°C difference provides a simple, low-cost orthogonal identity confirmation method via melting point apparatus, distinguishing the two enantiomers without requiring chiral chromatography or polarimetry.

Solid-form characterization Enantiomer identification Quality control

Enantiomeric Purity and ee Certification

The (R)-enantiomer is commercially available with a certified optical purity of ≥99.0% ee and HPLC chemical purity of ≥98.5%, as specified in manufacturer technical documentation [1]. The (S)-enantiomer from a major Western supplier (Thermo Scientific) is sold at 97% chemical purity with no explicit enantiomeric excess guarantee on the standard certificate of analysis . For stereochemically sensitive downstream chemistry, this ~2% purity differential and the explicit ee certification represent materially different quality assurance levels.

Chiral purity Enantiomeric excess Pharmaceutical intermediate quality

Synthetic Route Yield Benchmark

A patent-described synthesis of the (R)-enantiomer via borane-THF reduction of morpholine-3,4-dicarboxylic acid 4-tert-butyl ester affords the title compound in 64% isolated yield after column chromatography . In comparison, an alternative route starting from (R)-(4-benzylmorpholin-3-yl)methanol with Boc protection achieves approximately 82% yield [1]. The borane reduction route avoids the benzyl deprotection step and may be preferred when benzylamine contamination is a concern.

Process chemistry Synthetic yield Route scouting

Target Selectivity Profile of the Final Drug Candidate

BMS-599626 (AC480), the clinical candidate for which both (R)- and (S)-Boc-3-hydroxymethylmorpholine are cited as key intermediates, inhibits HER1 with an IC50 of 20 nM and HER2 with an IC50 of 30 nM [1]. Critically, it displays >100-fold selectivity over VEGFR2, c-Kit, Lck, and MET kinases, and approximately 8-fold lower potency against HER4 (IC50 = 190 nM) . This selectivity profile differentiates BMS-599626 from less selective HER inhibitors such as lapatinib and underpins the value of the morpholine-containing carbamate pharmacophore.

Kinase inhibition HER1/EGFR HER2/ErbB2 Drug intermediate value

Procurement Cost Comparison Across Enantiomer Forms

Retail pricing from multiple Chinese domestic suppliers shows that the (S)-enantiomer (CAS 714971-28-5) is consistently 10–30% less expensive per gram than the (R)-enantiomer (CAS 215917-99-0), while the racemate (CAS 473923-56-7) is the most economical [1][2][3]. Representative 1 g pricing: (R)-enantiomer ≈ 151–196 RMB; (S)-enantiomer ≈ 110–169 RMB; racemate ≈ 119 RMB [1][2][3]. The price premium for the (R)-enantiomer likely reflects lower demand volume relative to the (S)-enantiomer, which is the direct precursor to the (S)-morpholin-3-ylmethyl ester moiety in BMS-599626.

Procurement economics Cost comparison Bulk pricing

Procurement and Deployment Scenarios


Chiral HPLC Reference Standard

Given that BMS-599626 bears an (S)-configured morpholinylmethyl ester, the (R)-enantiomer (CAS 215917-99-0) is the logical choice as an analytical reference standard for chiral purity method development and system suitability testing. Its certified optical purity of ≥99.0% ee and distinct melting point (118–122°C vs. 80°C for the (S)-enantiomer) provide orthogonal identity confirmation, ensuring that chiral HPLC methods can reliably resolve and quantify the undesired enantiomer in (S)-intermediate batches [1].

Orthogonal Synthetic Route Development

In synthetic strategies where the (R)-configured hydroxymethyl group undergoes stereospecific transformations (e.g., Mitsunobu inversion, sulfonate displacement, or oxidation–reduction sequences) to ultimately yield the (S)-configured morpholine moiety required for BMS-599626, the (R)-Boc intermediate serves as a direct starting material. The 64% benchmark yield from the borane reduction route provides a quantitative baseline for route feasibility assessment and process cost modeling .

Kinase Inhibitor SAR Exploration

The morpholine scaffold is a recognized privileged structure in kinase inhibitor design, and the 3-hydroxymethyl substituent with defined (R)-stereochemistry provides a vector for introducing diversity elements (esters, carbamates, ethers, sulfonamides) while maintaining the favorable physicochemical properties (LogP ≈ 0.55, polar surface area 59 Ų) characteristic of morpholine-containing drug candidates [2]. The BMS-599626 selectivity profile (>100-fold over VEGFR2/c-Kit/Lck/MET) validates the pharmacological relevance of this specific substitution pattern, making the (R)-enantiomer a strategic procurement choice for HER-family kinase inhibitor libraries.

Process Scale-Up Feasibility Assessment

With a melting point of 118–122°C and a boiling point of 320.7°C (predicted), the (R)-enantiomer exists as a crystalline solid at ambient temperature, facilitating isolation, drying, and handling at scale—in contrast to the reported oily product from some synthetic routes prior to crystallization [1]. The documented crystallization from cyclohexane (7–10 v/v) yielding 82% recovery of a white solid demonstrates scalability of purification, a critical factor for procurement decisions involving multi-kilogram campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.